Ph-4PACz Ph-4PACz
Brand Name: Vulcanchem
CAS No.:
VCID: VC19774505
InChI: InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32)
SMILES:
Molecular Formula: C28H26NO3P
Molecular Weight: 455.5 g/mol

Ph-4PACz

CAS No.:

Cat. No.: VC19774505

Molecular Formula: C28H26NO3P

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Ph-4PACz -

Specification

Molecular Formula C28H26NO3P
Molecular Weight 455.5 g/mol
IUPAC Name 4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid
Standard InChI InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32)
Standard InChI Key JUZXTPFZIJMYBS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O

Introduction

Chemical and Structural Properties of Ph-4PACz

Ph-4PACz belongs to the carbazole-phosphonic acid family, with a molecular formula of C28H26NO3P\text{C}_{28}\text{H}_{26}\text{NO}_{3}\text{P} and a molecular weight of 455.5 g/mol . The molecule features a carbazole core substituted with two phenyl groups at the 3- and 6-positions, coupled with a butylphosphonic acid chain at the 9-position. This design introduces steric hindrance, reducing intermolecular interactions and promoting amorphous film formation . Unlike crystalline analogs such as Me-4PACz (with methyl groups), the phenyl substituents lower the electron density of the carbazole core, deepening the highest occupied molecular orbital (HOMO) level to -5.43 eV . The phosphonic acid moiety enables strong anchoring to metal oxide substrates like indium tin oxide (ITO) or fluorine-doped tin oxide (FTO), ensuring stable SAM formation.

Key Structural Advantages:

  • Amorphous Morphology: Prevents grain boundary defects, enhancing interfacial contact with perovskite layers .

  • Large Dipole Moment (2.32 D): Improves work function modulation of ITO/FTO, minimizing energy loss at the hole transport layer (HTL)/perovskite interface .

  • High Polarity: Facilitates uniform wetting and solution processability at low concentrations (0.1–1 mM in ethanol or DMF) .

Synthesis and Processing

While detailed synthetic routes for Ph-4PACz remain proprietary, analogous SAMs like 4PA-Spiro provide insights into its likely preparation. A multi-step process involving nucleophilic substitution, phosphonation, and purification is employed . For instance, spiro-type precursors undergo alkylation with 1,4-dibromobutane, followed by phosphonation using bromotrimethylsilane . The final product is purified via reprecipitation and washing to achieve >95% purity .

Device Integration:
Ph-4PACz is spin-coated onto UV-ozone-treated ITO/FTO substrates at 3,000 rpm for 30 seconds, followed by annealing at 100°C . Post-deposition rinsing with isopropanol removes unanchored molecules, ensuring monolayer uniformity. For large-area devices (>1 cm²), alumina nanoparticles (Al₂O₃-NPs) are incorporated to planarize rough substrates, reducing voids at the buried interface .

Applications in Perovskite Solar Cells

Role as a Hole-Selective Layer

Ph-4PACz functions as an efficient HTL in p-i-n inverted PSCs, replacing traditional materials like PEDOT:PSS. Its SAM structure offers several advantages:

  • Work Function Tuning: Adjusts the ITO work function from ~4.7 eV to ~5.1 eV, aligning with the perovskite valence band (-5.4 eV for 1.55 eV bandgap perovskites) .

  • Defect Passivation: Phosphonic acid groups passivate surface oxygen vacancies on ITO, suppressing non-radiative recombination .

  • Enhanced Crystallinity: Promotes vertical growth of perovskite grains, reducing pinholes and improving charge extraction .

Performance Metrics

Ph-4PACz-based devices achieve remarkable performance, particularly in large-area configurations:

ParameterSmall-Area (0.1 cm²)Large-Area (1 cm²)
PCE (%)24.0424.61
Voc (V)1.19 1.197
Fill Factor (%)85.3 83.6
Jsc (mA/cm²)24.87 24.5

These metrics surpass those of Me-4PACz (PCE: 23.2%) and rival 4PA-Spiro (PCE: 25.7%) . The high Voc stems from minimized energy losses at the HTL/perovskite interface, attributed to Ph-4PACz’s dipole-driven band alignment .

Comparative Analysis with Other SAMs

Ph-4PACz is frequently benchmarked against carbazole-based (e.g., 4PACz, Me-4PACz) and spiro-type (e.g., 4PA-Spiro) SAMs:

SAM MaterialHOMO (eV)PCE (%)Voc (V)Key Distinction
Ph-4PACz-5.43 24.61 1.197 Amorphous; high polarity
Me-4PACz-5.36 23.2 1.16 Crystalline; lower dipole moment
4PA-Spiro-5.39 25.7 1.25 Superior reproducibility
2BrPXZPA-5.59 22.93 1.19 Bromine-substituted; lower FF

Recent Advancements and Challenges

Additive Engineering

Incorporating 4-mercaptophenylacetic acid (4MA) into Ph-4PACz solutions suppresses molecular aggregation via competitive adsorption, improving SAM coverage and perovskite crystallinity . This strategy elevates PCEs to 23.8% in methylammonium-free PSCs .

Stability and Scalability

  • FF Degradation: Large-area devices exhibit FF drops from ~85% to ~83% due to inhomogeneous interfacial contact .

  • Cost: High-purity Ph-4PACz synthesis remains expensive, limiting industrial adoption .

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